Dirithromycin-d3
CAS No.:
Cat. No.: VC0199828
Molecular Formula: C₄₇H₇₅D₃N₂O₁₄
Molecular Weight: 838.09
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₄₇H₇₅D₃N₂O₁₄ |
---|---|
Molecular Weight | 838.09 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Dirithromycin has the molecular formula C₄₂H₇₈N₂O₁₄ and a molecular weight of approximately 835.07 g/mol . Dirithromycin-d3, with three deuterium atoms replacing three hydrogen atoms, would therefore have a molecular formula of C₄₂H₇₅D₃N₂O₁₄ and a molecular weight of approximately 838.09 g/mol (accounting for the mass difference between hydrogen and deuterium).
The parent compound dirithromycin features a 14-membered macrolactone ring with an extended (2-methoxyethoxy)-methyl side chain attached to the C-9/C-11 atoms . This side chain is known to interact with the wall of the nascent peptide exit tunnel in bacterial ribosomes, forming a lone pair-π stacking interaction with the aromatic imidazole ring of the His69 residue in ribosomal protein uL4 .
In Dirithromycin-d3, the three deuterium atoms are likely positioned at metabolically stable locations to ensure the compound maintains its integrity during analytical procedures. The exact positions of deuteration would depend on the specific synthetic approach used and the intended analytical applications.
Physical and Chemical Properties
Based on the properties of dirithromycin, Dirithromycin-d3 would be expected to exhibit similar physical and chemical characteristics with minimal deviations due to the isotopic substitution. Table 1 presents a comparison of properties between dirithromycin and its deuterated analog.
Table 1: Physical and Chemical Properties Comparison
Property | Dirithromycin | Dirithromycin-d3 (Predicted) |
---|---|---|
Molecular Formula | C₄₂H₇₈N₂O₁₄ | C₄₂H₇₅D₃N₂O₁₄ |
Molecular Weight | 835.07 g/mol | 838.09 g/mol |
Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
Solubility in Ethanol | ≥40.5 mg/mL | Similar to dirithromycin |
Solubility in DMSO | ≥42.3 mg/mL | Similar to dirithromycin |
Solubility in Water | Insoluble | Insoluble |
Storage Conditions | -20°C | -20°C |
The deuteration typically causes minimal changes to physical properties such as melting point, boiling point, and solubility, though slight differences might be observed due to the kinetic isotope effect. The primary physical difference between dirithromycin and Dirithromycin-d3 is the increased molecular weight of the deuterated compound .
Stability Considerations
Dirithromycin-d3, like its non-deuterated counterpart, would likely be stable under recommended storage conditions, typically at -20°C and protected from light and moisture . The deuterium-carbon bonds are generally more stable than hydrogen-carbon bonds due to the slightly stronger bond energy, potentially conferring slightly enhanced stability to Dirithromycin-d3 in certain chemical environments or metabolic processes.
Synthesis and Preparation
Purification and Characterization
Following synthesis, Dirithromycin-d3 would undergo purification procedures similar to those used for other pharmaceutical compounds, potentially including:
-
Chromatographic techniques (HPLC, flash chromatography)
-
Recrystallization
-
Extraction methods
Characterization would likely involve:
-
Mass spectrometry to confirm the presence and position of deuterium atoms
-
Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ¹H-NMR and ²H-NMR)
-
Infrared spectroscopy
-
Elemental analysis
-
Purity determination by HPLC or other analytical methods
Mechanism of Action
Antimicrobial Action of Dirithromycin
Dirithromycin, the parent compound of Dirithromycin-d3, is a prodrug that converts non-enzymatically during intestinal absorption into erythromycylamine, which is the microbiologically active moiety . The mechanism of action involves:
-
Binding to the 50S subunit of the 70S bacterial ribosome
-
Inhibition of peptide translocation during protein synthesis
-
Prevention of bacterial growth by interfering with protein production
Dirithromycin has been shown to have over 10 times higher affinity to the 50S ribosomal subunit than erythromycin, and it binds simultaneously to two domains of 23S RNA of the ribosomal subunit 50S, whereas older macrolides bind only to one .
Crystal structure studies have revealed that dirithromycin binds in the peptide exit tunnel of the large ribosomal subunit, with binding mediated by hydrogen bonding between its desosamine sugar and the 23S rRNA residue A2058 . Additionally, the (2-methoxyethoxy)-methyl side chain of dirithromycin forms a unique lone pair-π stacking interaction with the aromatic imidazole ring of the His69 residue in ribosomal protein uL4 .
Effect of Deuteration on Activity
Deuteration typically has minimal impact on a compound's biological activity, as deuterium atoms occupy essentially the same spatial volume as hydrogen atoms and participate in similar chemical interactions. Therefore, Dirithromycin-d3 would be expected to:
-
Convert to the deuterated form of erythromycylamine
-
Bind to bacterial ribosomes in the same manner as non-deuterated dirithromycin
-
Exhibit comparable antimicrobial activity against susceptible organisms
Spectrum of Activity
Based on the activities of dirithromycin, Dirithromycin-d3 would likely be active against the same spectrum of microorganisms, as shown in Table 4.
Table 4: Antimicrobial Spectrum
Bacterial Species | Activity of Dirithromycin | Expected Activity of Dirithromycin-d3 |
---|---|---|
Staphylococcus aureus (methicillin-susceptible) | Active | Similar to dirithromycin |
Streptococcus pneumoniae | Active | Similar to dirithromycin |
Streptococcus pyogenes | Active | Similar to dirithromycin |
Haemophilus influenzae | Active | Similar to dirithromycin |
Legionella pneumophila | Active | Similar to dirithromycin |
Moraxella catarrhalis | Active | Similar to dirithromycin |
Mycoplasma pneumoniae | Active | Similar to dirithromycin |
Resistant strains with 23S rRNA modifications | Reduced activity | Similar to dirithromycin |
The antimicrobial spectrum reflects the activity observed with the parent compound dirithromycin, as deuteration is unlikely to significantly alter target binding or efficacy .
Pharmacokinetics
Absorption and Bioavailability
The parent compound dirithromycin is rapidly absorbed orally, with an absolute bioavailability of approximately 10% . Dietary fat has little or no effect on the bioavailability of dirithromycin. During absorption, 60-90% of a dose is hydrolyzed to erythromycylamine (the active compound) within 35 minutes after dosing, and conversion is nearly complete after 1.5 hours .
Dirithromycin-d3 would likely demonstrate similar absorption characteristics to the non-deuterated compound, though the rate of conversion to the active metabolite might be slightly affected if any of the deuterium atoms are positioned at sites involved in the hydrolysis process.
Metabolism and Elimination
Table 2 presents the pharmacokinetic parameters of dirithromycin and the predicted parameters for Dirithromycin-d3.
Table 2: Pharmacokinetic Parameters
Parameter | Dirithromycin | Dirithromycin-d3 (Predicted) |
---|---|---|
Bioavailability | ~10% | Similar to dirithromycin |
Conversion to Active Form | 60-90% within 35 min | Possibly slightly altered due to deuterium isotope effect |
Protein Binding (active form) | 15-30% | Similar to dirithromycin |
Plasma Half-life (active form) | ~8 hours (range: 2-36 hours) | Potentially slightly longer due to deuterium isotope effect |
Urinary Elimination Half-life | ~44 hours (range: 16-65 hours) | Potentially slightly longer due to deuterium isotope effect |
Metabolism | Non-enzymatic hydrolysis to erythromycylamine | Similar pathway with potential minor kinetic differences |
Dirithromycin undergoes non-enzymatic hydrolysis to erythromycylamine, which undergoes little or no hepatic biotransformation . No other metabolites of dirithromycin have been detected in the serum. The mean plasma half-life of erythromycylamine is estimated to be about 8 hours (range: 2 to 36 hours), with a mean urinary terminal elimination half-life of about 44 hours (range: 16 to 65 hours) in patients with normal renal function .
Research Applications
Use as an Internal Standard
The primary application of Dirithromycin-d3 would likely be as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). As an internal standard, Dirithromycin-d3 would:
-
Co-elute with non-deuterated dirithromycin during chromatographic separation
-
Exhibit nearly identical extraction recovery and matrix effects
-
Provide distinct mass spectral signals due to the mass difference of 3 Da
-
Allow for accurate quantification even with variations in sample preparation or instrument response
These properties make deuterated compounds like Dirithromycin-d3 invaluable in pharmaceutical analysis, clinical studies, pharmacokinetic investigations, and quality control procedures.
Metabolic Studies
Deuterated compounds can serve as valuable tools in metabolic studies by allowing researchers to:
-
Distinguish between drug-derived metabolites and endogenous compounds
-
Track metabolic pathways more precisely
-
Identify sites of metabolic activity based on the retention or loss of deuterium labels
-
Study metabolic rates and kinetics
Dirithromycin-d3 could be particularly useful for studying the conversion process to erythromycylamine and any subsequent metabolic transformations.
Drug Development Applications
Table 3 summarizes the key analytical applications of Dirithromycin-d3 in pharmaceutical research and development.
Table 3: Analytical Applications of Dirithromycin-d3
Application | Methodology | Advantages of Deuterated Standard |
---|---|---|
Quantitative Analysis | LC-MS/MS | Co-elution with analyte, distinct mass, compensation for matrix effects |
Metabolite Identification | LC-HRMS | Distinction between drug-derived and endogenous compounds |
Pharmacokinetic Studies | LC-MS/MS | Accurate quantification across concentration ranges |
Stability Testing | LC-MS | Internal reference unaffected by degradation of analyte |
Method Development | LC-MS/MS | Standard for optimizing extraction, separation, and detection |
Bioequivalence Studies | LC-MS/MS | Reliable quantification for comparing formulations |
In pharmaceutical research and development, Dirithromycin-d3 might be utilized for bioanalytical method development and validation, stability studies, formulation development, drug-drug interaction studies, and comparative bioavailability/bioequivalence studies.
Analytical Methods
Mass Spectrometry
Mass spectrometry would be the primary analytical technique for detecting and quantifying Dirithromycin-d3, typically coupled with liquid chromatography (LC-MS) or high-performance liquid chromatography (HPLC-MS). The mass spectrum of Dirithromycin-d3 would show characteristic peaks shifted by 3 Da compared to non-deuterated dirithromycin, allowing for selective detection and quantification.
Multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) would likely be employed for quantitative analysis, targeting transitions specific to the deuterated compound. This approach enables highly selective and sensitive detection, essential for accurate quantification in complex biological matrices.
Chromatographic Methods
Based on the physical properties of dirithromycin, suitable chromatographic methods for Dirithromycin-d3 might include:
-
Reversed-phase HPLC using C18 or similar columns
-
Mobile phases containing mixtures of organic solvents (acetonitrile, methanol) and aqueous buffers
-
Gradient elution profiles optimized for macrolide antibiotics
Given dirithromycin's solubility in ethanol and DMSO but insolubility in water , sample preparation would likely involve organic extraction procedures or direct dissolution in compatible solvents.
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy would be valuable for characterizing Dirithromycin-d3, particularly:
-
¹H-NMR to confirm the absence of proton signals at deuterated positions
-
²H-NMR (deuterium NMR) to directly observe the deuterium nuclei
-
¹³C-NMR to observe any subtle changes in carbon signals adjacent to deuterated positions
These techniques would help confirm the structure and deuteration pattern of Dirithromycin-d3, providing essential information about the precise locations of the deuterium atoms within the molecular structure.
Comparison with Other Deuterated Antibiotics
Advantages and Limitations
Compared to other types of labeled compounds (such as 13C-labeled or 15N-labeled), deuterated antibiotics like Dirithromycin-d3 offer several advantages:
-
Lower cost of production compared to other stable isotope labels
-
Minimal changes to physical and chemical properties
-
Sufficient mass difference for analytical discrimination
-
Chemical stability of the carbon-deuterium bond
Limitations might include:
-
Potential for back-exchange of deuterium in certain chemical environments
-
Smaller mass difference compared to 13C-labeling (1 Da per atom versus 1 Da)
-
Possible kinetic isotope effects altering specific reaction rates
These characteristics must be considered when selecting Dirithromycin-d3 for specific analytical applications.
Selection Criteria for Analytical Standards
When choosing between Dirithromycin-d3 and other deuterated antibiotics as analytical standards, researchers would typically consider:
-
The specific analytical method being employed
-
The required detection sensitivity and selectivity
-
The stability of the deuterium label under the sample processing conditions
-
Cost and commercial availability
-
Regulatory considerations for pharmaceutical analyses
The suitability of Dirithromycin-d3 for a particular application would depend on these factors as well as the specific requirements of the analytical method and research objectives.
Future Perspectives
Emerging Applications
The unique binding properties of dirithromycin, particularly the interaction of its (2-methoxyethoxy)-methyl side chain with ribosomal protein uL4 , suggest potential applications for Dirithromycin-d3 in:
-
Structure-activity relationship studies of macrolide binding to bacterial ribosomes
-
Development of new macrolide derivatives with enhanced activity against resistant strains
-
Studies of resistance mechanisms related to changes in ribosomal binding sites
These research directions could contribute to addressing the growing challenge of antimicrobial resistance, which has limited the medical use of macrolides .
Analytical Technology Advancements
As analytical technologies continue to evolve, potential future applications for Dirithromycin-d3 might include:
-
Use in high-resolution mass spectrometry techniques
-
Application in imaging mass spectrometry for tissue distribution studies
-
Integration into automated high-throughput analytical platforms
-
Utilization in microfluidic or point-of-care testing systems
These advancements would expand the utility of Dirithromycin-d3 beyond traditional laboratory settings into more diverse research and clinical environments.
Dirithromycin-d3 likely serves primarily as an internal standard for quantitative analysis of dirithromycin in pharmaceutical research, clinical studies, and quality control applications. The deuterium labeling provides a distinct mass spectral signature while maintaining chromatographic and chemical behavior nearly identical to the non-deuterated compound, making it an ideal reference standard.
Future research involving Dirithromycin-d3 might contribute to the development of next-generation macrolide antibiotics, particularly those designed to combat resistance. The structural insights gained from studying dirithromycin's unique binding interactions with the bacterial ribosome suggest potential avenues for rational drug design that could be explored using deuterated analogs as research tools.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume